![molecular formula C26H26N8O11S2 B3132767 Unii-yxv28V1B07 CAS No. 376653-43-9](/img/structure/B3132767.png)
Unii-yxv28V1B07
Overview
Description
“Unii-yxv28V1B07” is the Unique Ingredient Identifier (UNII) for Ceftobiprole Medocaril . It is a chemical substance that has gained attention in the scientific research community for its potential applications in various fields.
Molecular Structure Analysis
The molecular formula of “Unii-yxv28V1B07” is C26H26N8O11S2 . It has a molecular weight of 690.66 . The percent composition is C 45.22%, H 3.79%, N 16.22%, O 25.48%, S 9.28% .Scientific Research Applications
Antibacterial Agent
Ceftobiprole Medocaril is a broad-spectrum antibacterial agent . It’s a fifth-generation cephalosporin that has demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylcoccus aureus (methicillin-resistant Staphylcoccus aureus; MRSA) .
Treatment of Pneumonia
Ceftobiprole Medocaril is used in the treatment of community-acquired bacterial pneumonia (CABP) . It combines an excellent spectrum for community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP) pathogens, with a low/medium MDR risk .
Treatment of Skin Infections
This compound is also used to treat acute bacterial skin and skin structure infections (ABSSSI) . It’s endorsed in Europe at a standard dosage of 500 mg intravenously every 8 h for managing adult skin and soft-tissue infections (SSTIs) .
Treatment of Bloodstream Infections
Ceftobiprole Medocaril injection is used to treat infections in the bloodstream (bacteremia), including right-sided infective endocarditis . The clinical application and real-life experiences of using ceftobiprole for bloodstream infections are limited but nevertheless promising .
Treatment of Hospital-Acquired Pneumonia
In Canada, Ceftobiprole Medocaril is additionally indicated for the treatment of hospital-acquired pneumonia (excluding ventilator-associated pneumonia) . Ceftobiprole was efficacious for the treatment of HAP associated with Gram-positive pathogens, such as S. aureus and MRSA, and with Gram-negative pathogens, such as P. aeruginosa .
Mechanism of Action
Target of Action
Ceftobiprole medocaril, identified by the Unique Ingredient Identifier (UNII) YXV28V1B07 , is a prodrug of ceftobiprole . Ceftobiprole is a fifth-generation semisynthetic cephalosporin antibacterial . The primary targets of this compound are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Mode of Action
Ceftobiprole, the active moiety of ceftobiprole medocaril, exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to essential PBPs and inhibiting their transpeptidase activity, which is essential for the synthesis of the bacterial cell wall .
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6+,30-15-/t13-,16-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSMHTWUFCYMJ-YIOMYIDASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftobiprole medocaril free acid | |
CAS RN |
376653-43-9 | |
Record name | Ceftobiprole medocaril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376653-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftobiprole Medocaril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376653439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftobiprole medocaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14733 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEFTOBIPROLE MEDOCARIL FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV28V1B07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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